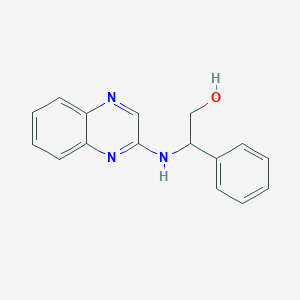
2-Phenyl-2-(quinoxalin-2-ylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-(quinoxalin-2-ylamino)ethanol, also known as PQAE, is a chemical compound that has been widely used in scientific research for its various applications. It is a derivative of quinoxaline and has been synthesized using various methods. PQAE has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Aplicaciones Científicas De Investigación
2-Phenyl-2-(quinoxalin-2-ylamino)ethanol has been studied for its various scientific research applications. It has been used as a fluorescent probe for the detection of amino acids and proteins. 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. In addition, 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol has been studied for its potential as an anticancer agent. It has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol is not fully understood. However, it has been suggested that 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol may inhibit the production of reactive oxygen species (ROS) by scavenging free radicals. 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-Phenyl-2-(quinoxalin-2-ylamino)ethanol has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins. In addition, 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol in lab experiments include its fluorescent properties, anti-inflammatory properties, and potential as an anticancer agent. However, the limitations of using 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol. One such direction is the development of more efficient synthesis methods for 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol. Another direction is the study of the mechanism of action of 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol in more detail. In addition, future studies could focus on the potential of 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol as a therapeutic agent for various diseases, including cancer and inflammation.
Conclusion
In conclusion, 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol is a chemical compound that has been widely used in scientific research for its various applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol is a promising compound with potential applications in various fields of research.
Métodos De Síntesis
2-Phenyl-2-(quinoxalin-2-ylamino)ethanol can be synthesized using various methods. One such method involves the reaction of 2-bromoacetophenone with 2-aminoquinoxaline in the presence of potassium carbonate and copper powder. The resulting product is 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol, which can be purified using column chromatography. Another method involves the reaction of 2-aminoquinoxaline with 2-bromobenzaldehyde in the presence of sodium hydride and acetic acid. The resulting product is then reduced using sodium borohydride to obtain 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol.
Propiedades
IUPAC Name |
2-phenyl-2-(quinoxalin-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-11-15(12-6-2-1-3-7-12)19-16-10-17-13-8-4-5-9-14(13)18-16/h1-10,15,20H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIQSTVGFLYBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(quinoxalin-2-ylamino)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7573620.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7573623.png)
![2,5,6-Trimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7573639.png)

![1-(3-Fluorophenyl)-3-[[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573649.png)
![2-[[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-benzoxazole](/img/structure/B7573663.png)
![5-(2-Chlorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B7573667.png)
![2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone](/img/structure/B7573668.png)
![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)
![1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7573681.png)
![1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)